
2,2'-Bi-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1,3-dithiane is an organic compound with the molecular formula C₈H₁₄S₄ It is a dimer of 1,3-dithiane, a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bi-1,3-dithiane can be synthesized through the reaction of 1,3-dithiane with various reagents. One common method involves the condensation of carbonyl compounds with propane-1,3-dithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields high amounts of the desired product.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles such as organolithium reagents can substitute the hydrogen atoms in the ring, leading to various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,2’-Bi-1,3-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-Bi-1,3-dithiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions . The compound’s ability to undergo reversible oxidation and reduction also plays a crucial role in its reactivity and applications .
Comparison with Similar Compounds
1,3-Dithiane: A precursor to 2,2’-Bi-1,3-dithiane, used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another sulfur-containing ring compound with different reactivity and applications.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
Uniqueness: 2,2’-Bi-1,3-dithiane is unique due to its dimeric structure, which imparts distinct chemical properties compared to its monomeric counterparts. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
21875-49-0 |
|---|---|
Molecular Formula |
C8H14S4 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |
InChI Key |
FPOILGJQKDBPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
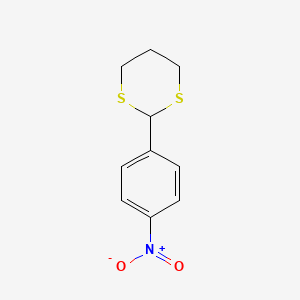
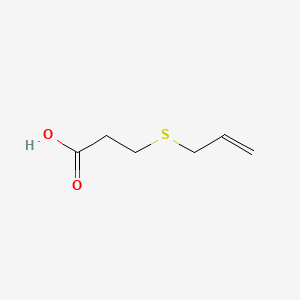
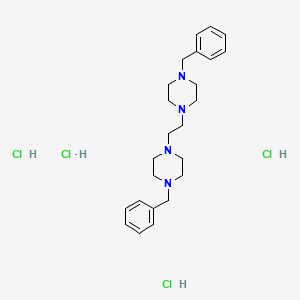
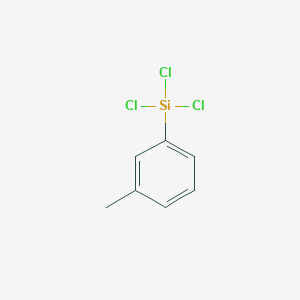
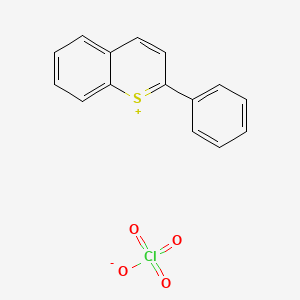
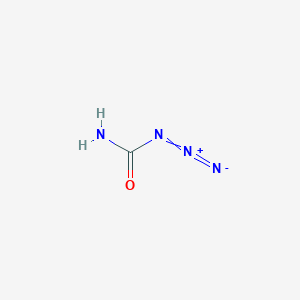
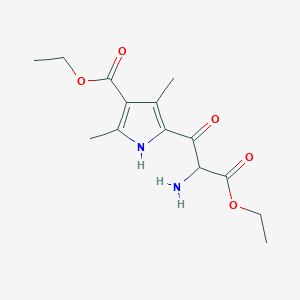
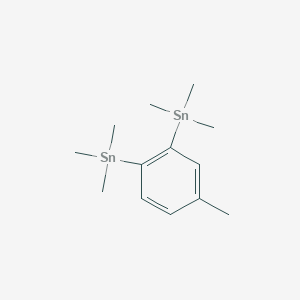
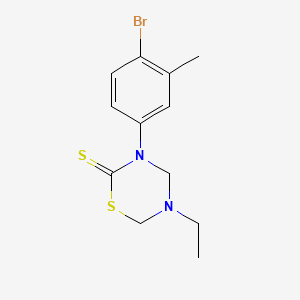
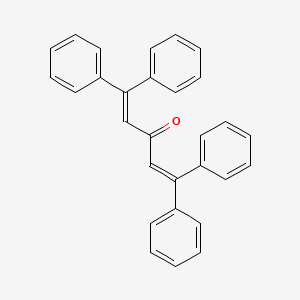
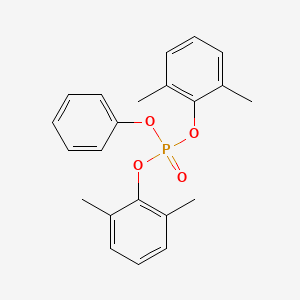
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
